molecular formula C17H21ClN4O B1505378 4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine CAS No. 1138473-55-8

4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine

Cat. No.: B1505378
CAS No.: 1138473-55-8
M. Wt: 332.8 g/mol
InChI Key: FCFKLYFGQXMWLD-UHFFFAOYSA-N
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Description

4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine is a compound that features prominently in organic chemistry due to its unique molecular structure and various applications. This compound is notable for its functional groups, including a pyrimidine ring, pyrrolidine, and aromatic ether, contributing to its versatility in synthetic chemistry and biological applications.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine typically involves multiple steps. A common approach includes:

  • Formation of the pyrimidine ring through condensation reactions between suitable amines and ketones.

  • Halogenation to introduce the chlorine atom.

  • Methylation to attach the methyl group.

  • Ether formation through a nucleophilic substitution reaction, attaching the pyrrolidine group.

Industrial production methods: Industrial synthesis may leverage high-throughput techniques such as continuous flow reactors for efficiency. Catalysts and optimized reaction conditions (temperature, pressure, solvents) are critical to achieving high yields and purity.

Types of reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically at the pyrrolidine moiety.

  • Reduction: Reduction can modify the pyrimidine ring.

  • Substitution: Nucleophilic substitution is common, especially at the chlorine position.

Common reagents and conditions:

  • Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.

  • Reduction: LiAlH₄, catalytic hydrogenation.

  • Substitution: NaNH₂, LDA for deprotonation, and suitable nucleophiles (e.g., alkoxides, thiols).

Major products:

  • Oxidation leads to hydroxylated derivatives.

  • Reduction may yield amines or other reduced functional groups.

  • Substitution results in various substituted pyrimidines, depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound serves as an intermediate in synthesizing more complex organic molecules and potential pharmaceuticals.

Biology: Its structural motifs are explored for designing inhibitors or activators of specific enzymes and receptors.

Medicine: Preliminary research indicates its potential in developing treatments for certain diseases, although extensive clinical trials are needed.

Industry: In materials science, this compound can contribute to the development of novel polymers or as a component in specialty coatings.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. Pathways include:

  • Inhibition: Blocking enzyme activity by binding to active sites.

  • Activation: Enhancing receptor function through allosteric binding.

  • Signal transduction: Modifying cellular pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Compared to similar pyrimidine derivatives, 4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine stands out due to the unique combination of its functional groups, offering a balance of stability and reactivity. Similar compounds include:

  • 4-chloro-N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine

  • 5-methyl-N-(4-(2-(morpholin-1-yl)ethoxy)phenyl)pyrimidin-2-amine

That should give you a robust understanding of this compound. Anything more specific you need?

Properties

IUPAC Name

4-chloro-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-13-12-19-17(21-16(13)18)20-14-4-6-15(7-5-14)23-11-10-22-8-2-3-9-22/h4-7,12H,2-3,8-11H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFKLYFGQXMWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)NC2=CC=C(C=C2)OCCN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702299
Record name 4-Chloro-5-methyl-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138473-55-8
Record name 4-Chloro-5-methyl-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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